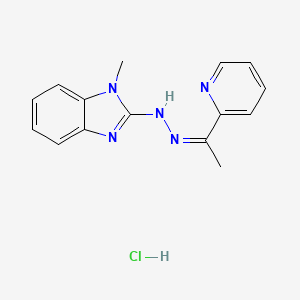

SI-2 hydrochloride

Overview

Description

Scientific Research Applications

SI-2 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of SRC-3 and its effects on cellular processes . In biology, it is employed to investigate the mechanisms of breast cancer cell death and the role of SRC-3 in cancer progression . In medicine, this compound is being explored as a potential therapeutic agent for breast cancer treatment due to its ability to selectively induce cancer cell death without affecting normal cell viability . In industry, it is used in the development of new cancer therapies and drug formulations .

Mechanism of Action

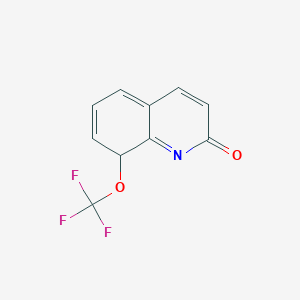

SI-2 hydrochloride, also known as 1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride, is a potent inhibitor of steroid receptor coactivator-3 (SRC-3) .

Target of Action

The primary target of this compound is the steroid receptor coactivator-3 (SRC-3). SRC-3 is a transcriptional coactivator for nuclear receptors and other transcription factors .

Mode of Action

this compound interacts with SRC-3 through direct physical interactions, reducing the transcriptional activities and the protein concentrations of SRC-3 in cells .

Biochemical Pathways

It is known that the compound’s inhibition of src-3 can lead to a reduction in the transcriptional activities of nuclear receptors and other transcription factors that src-3 coactivates .

Pharmacokinetics

this compound has been reported to have a much improved toxicity and pharmacokinetic profile, with acceptable oral availability . .

Result of Action

Additionally, this compound has been shown to decrease cell motility, invasion, and tumor metastasis in certain breast cancer cells .

Action Environment

It is known that the compound has a much improved toxicity profile, suggesting that it may be less affected by certain adverse environmental conditions .

Biochemical Analysis

Biochemical Properties

SI-2 hydrochloride plays a crucial role in biochemical reactions by interacting with SRC-3, a protein that acts as a coactivator for steroid hormone receptors. This interaction leads to a reduction in the transcriptional activity and protein concentration of SRC-3 within cells . The compound’s ability to selectively induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM) highlights its potency . Additionally, this compound has been shown to decrease cell motility, invasion, and tumor metastasis in breast cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces apoptosis and attenuates cell migration . The compound influences cell function by reducing the levels of SRC-3, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Notably, this compound does not adversely impact the viability of normal cells, making it a promising candidate for targeted cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its direct physical interaction with SRC-3. This binding reduces the transcriptional activities and protein concentrations of SRC-3 in cells . The compound selectively induces breast cancer cell death by causing PARP cleavage and reducing SRC-3 protein levels without affecting SRC-3 mRNA levels . This indicates that this compound exerts its effects primarily through post-transcriptional mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in buffers with pH ≥ 5 and only degrades slightly (less than 5%) at pH 1.6 and 3.0 within 6 hours . Long-term studies have shown that this compound causes minimal acute cardiotoxicity and negligible chronic toxicity to major organs . These findings suggest that this compound maintains its efficacy and safety profile over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a breast cancer mouse model, a dosage of 2 mg/kg administered twice daily for 5 weeks significantly inhibited tumor growth . Higher dosages, such as 20 mg/kg, have been used for pharmacokinetic analysis, revealing a half-life of 1 hour and a maximum plasma concentration of 3.0 μM . These studies indicate that this compound is effective at inhibiting tumor growth at relatively low dosages, with minimal toxicity observed at higher dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in different pH conditions suggests that it undergoes minimal degradation in the body . Additionally, this compound’s improved pharmacokinetic profile and acceptable oral availability indicate that it is efficiently metabolized and utilized within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. The compound’s interaction with SRC-3 and its ability to reduce SRC-3 levels in tumor tissues highlight its targeted distribution . This compound’s stability and minimal degradation in various pH conditions further support its effective transport and distribution within the body .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3. This interaction leads to a reduction in SRC-3 protein levels and subsequent induction of apoptosis in cancer cells . The compound’s ability to selectively target SRC-3 within the cytoplasm underscores its potential as a targeted cancer therapy .

Chemical Reactions Analysis

SI-2 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with SRC-3. It selectively reduces the transcriptional activities and protein concentrations of SRC-3 in cells through direct physical interactions . Common reagents and conditions used in these reactions include nanomolar concentrations of this compound and incubation times ranging from 12 to 24 hours . Major products formed from these reactions include reduced levels of SRC-3 protein and induced apoptosis in breast cancer cells .

Comparison with Similar Compounds

SI-2 hydrochloride is unique in its high potency and selectivity as an SRC-3 inhibitor. Similar compounds include other SRC-3 inhibitors such as SI-1 and (E)-SI-2, which also target SRC-3 but may have different pharmacokinetic profiles and toxicity levels . This compound stands out due to its improved toxicity profile and acceptable oral availability, making it a more promising candidate for therapeutic applications .

Properties

IUPAC Name |

1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-VVTVMFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)